molecular formula C9H8N2O3 B12121572 Methyl 7-hydroxyimidazo[1,2-a]pyridine-3-carboxylate

Methyl 7-hydroxyimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B12121572
M. Wt: 192.17 g/mol
InChI Key: MQABICHGBZAFQE-UHFFFAOYSA-N
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Description

Methyl 7-hydroxyimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a valuable structure in drug design due to its ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyridines, including Methyl 7-hydroxyimidazo[1,2-a]pyridine-3-carboxylate, can be achieved through various methods. One common approach involves the cyclization of N-propargylpyridiniums under basic conditions. For instance, NaOH-promoted cycloisomerizations can yield imidazo[1,2-a]pyridines in high yields under ambient and aqueous conditions . Another method involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones, followed by reduction and derivatization .

Industrial Production Methods

Industrial production of imidazo[1,2-a]pyridines often employs metal-catalyzed coupling reactions, such as those involving copper, iron, gold, ruthenium, and palladium catalysts . These processes typically require high temperatures, high catalyst loading, and long reaction times. recent advancements have focused on developing more efficient and environmentally friendly methods, such as metal-free and aqueous synthesis routes .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-hydroxyimidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives.

Scientific Research Applications

Methyl 7-hydroxyimidazo[1,2-a]pyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 7-hydroxyimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, imidazo[1,2-a]pyridines have been shown to inhibit enzymes or receptors involved in disease pathways . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-hydroxyimidazo[1,2-a]pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group at the 7-position and ester group at the 3-position contribute to its reactivity and potential as a versatile intermediate in synthetic chemistry.

Biological Activity

Methyl 7-hydroxyimidazo[1,2-a]pyridine-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article provides a detailed overview of its biological properties, including antimicrobial, antiviral, and cytotoxic effects, supported by various research findings and data tables.

1. Chemical Structure and Properties

This compound is characterized by its imidazo-pyridine core structure, which is known for conferring various pharmacological properties. The presence of hydroxyl and carboxylate groups enhances its solubility and potential interactions with biological targets.

2. Antimicrobial Activity

Research has demonstrated that this compound exhibits potent antimicrobial activity against a range of pathogens.

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Reference
Pseudomonas aeruginosa0.21 µM
Escherichia coli0.21 µM
Candida albicans0.83 µM
Micrococcus luteusNot specified

The compound showed significant inhibition against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species. The MIC values indicate strong efficacy, particularly against Pseudomonas aeruginosa and Escherichia coli.

3. Antiviral Activity

In addition to its antibacterial properties, this compound has been evaluated for its antiviral activity. Studies have shown promising results in inhibiting the replication of viruses such as Hepatitis B.

Table 2: Antiviral Activity Data

VirusIC50 Value (µM)Reference
Hepatitis B Virus1.3 - 9.1

These findings suggest that the compound can effectively inhibit viral replication, making it a candidate for further antiviral drug development.

4. Cytotoxicity Studies

Cytotoxicity assessments have been performed using various cell lines to determine the safety profile of this compound.

Table 3: Cytotoxicity Data

Cell LineIC50 Value (µM)Reference
HaCat (human keratinocytes)>50
BALB/c 3T3 (murine fibroblasts)>50

The compound exhibited low cytotoxicity in both cell lines tested, indicating a favorable safety profile for potential therapeutic applications.

The mechanism by which this compound exerts its biological effects has been explored through molecular docking studies. These studies reveal that the compound interacts with key residues in bacterial enzymes such as DNA gyrase and MurD, which are critical for bacterial survival and replication.

Key Interactions:

  • DNA Gyrase : Forms hydrogen bonds with SER1084 and ASP437.
  • MurD : Demonstrates binding affinity comparable to existing antibiotics like ciprofloxacin.

These interactions suggest that the compound may inhibit bacterial growth by disrupting essential enzymatic functions.

6. Case Studies

Recent studies have highlighted the potential of this compound in drug development:

  • Study on Antimicrobial Efficacy : A series of experiments demonstrated its effectiveness against clinical strains of bacteria resistant to conventional antibiotics.
  • Evaluation in Viral Models : The compound was tested in vitro against Hepatitis B-infected cell lines, showing significant reduction in viral load.

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

methyl 7-oxo-1H-imidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C9H8N2O3/c1-14-9(13)7-5-10-8-4-6(12)2-3-11(7)8/h2-5,10H,1H3

InChI Key

MQABICHGBZAFQE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CNC2=CC(=O)C=CN21

Origin of Product

United States

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